molecular formula C30H54ClN6Ni-5 B12300323 nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride

nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride

Cat. No.: B12300323
M. Wt: 592.9 g/mol
InChI Key: HHOJEDHIPBAQEP-UHFFFAOYSA-M
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Description

Nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride is a coordination compound that features nickel in its +2 oxidation state, coordinated with a ligand derived from piperidine, and chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride typically involves the reaction of nickel(II) chloride with the appropriate piperidine-based ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product. The ligand can be synthesized through various organic reactions, including cyclization and amination .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nickel(III) complexes, while reduction could produce nickel(0) complexes .

Mechanism of Action

The mechanism by which nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of the reaction. The piperidine-based ligand can stabilize the nickel center and influence its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride is unique due to the specific piperidine-based ligand, which can impart distinct reactivity and stability to the nickel center. This makes it particularly useful in applications where specific ligand effects are desired .

Properties

Molecular Formula

C30H54ClN6Ni-5

Molecular Weight

592.9 g/mol

IUPAC Name

nickel(2+);2-piperidin-1-id-2-ylpiperidin-1-ide;chloride

InChI

InChI=1S/3C10H18N2.ClH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h3*9-10H,1-8H2;1H;/q3*-2;;+2/p-1

InChI Key

HHOJEDHIPBAQEP-UHFFFAOYSA-M

Canonical SMILES

C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.[Cl-].[Ni+2]

Origin of Product

United States

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